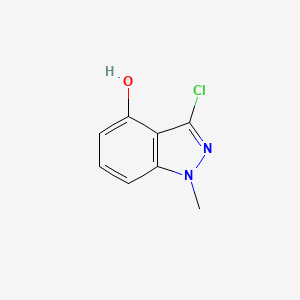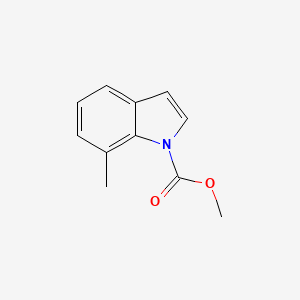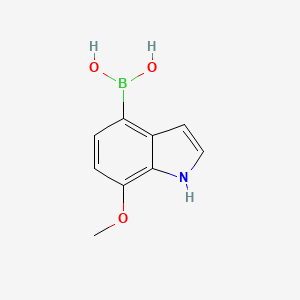
3-Chloro-1-methyl-1H-indazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methyl-1H-indazol-4-ol is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities. The compound features a chloro group at the third position, a methyl group at the first position, and a hydroxyl group at the fourth position on the indazole ring. This unique structure contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1-methylbenzene with hydrazine hydrate, followed by cyclization and subsequent chlorination. The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Chloro-1-methyl-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups like amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities.
科学的研究の応用
3-Chloro-1-methyl-1H-indazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and exerting its effects.
類似化合物との比較
1-Methyl-1H-indazol-4-ol: Lacks the chloro group, which may result in different biological activities.
3-Chloro-1H-indazol-4-ol: Lacks the methyl group, affecting its chemical reactivity and biological properties.
1-Methyl-3-nitro-1H-indazol-4-ol: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.
Uniqueness: 3-Chloro-1-methyl-1H-indazol-4-ol is unique due to the presence of both chloro and methyl groups, which contribute to its distinct chemical reactivity and biological activities. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects.
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
3-chloro-1-methylindazol-4-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3 |
InChIキー |
VJRAMFWRVGVUBO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC=C2)O)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)




![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)


![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)
